2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound featuring a thiazole ring, a cycloheptyl group, and a methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactionsCommon reagents used in these reactions include thioamides, alkyl halides, and amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves interactions with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or block receptor sites, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the cycloheptylcarbamoyl group and the methoxyphenyl group differentiates it from other thiazole derivatives .
Properties
IUPAC Name |
N-cycloheptyl-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-27-18-10-6-9-16(11-18)23-20(26)14-29-21-24-17(13-28-21)12-19(25)22-15-7-4-2-3-5-8-15/h6,9-11,13,15H,2-5,7-8,12,14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWAZIKBMSJVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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